1,1,1-Tribromo-3-chloropropan-2-ol
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Overview
Description
1,1,1-Tribromo-3-chloropropan-2-ol is a chemical compound with the molecular formula C3H4Br3ClO It is characterized by the presence of three bromine atoms, one chlorine atom, and a hydroxyl group attached to a three-carbon backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Tribromo-3-chloropropan-2-ol can be synthesized through the bromination of 3-chloropropan-2-ol. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions on the carbon chain .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired product with minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Tribromo-3-chloropropan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form 3-chloropropan-2-ol by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products:
Substitution: Formation of 1,1,1-tribromo-3-hydroxypropane.
Reduction: Formation of 3-chloropropan-2-ol.
Oxidation: Formation of 1,1,1-tribromo-3-chloropropan-2-one.
Scientific Research Applications
1,1,1-Tribromo-3-chloropropan-2-ol has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and as a precursor for active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 1,1,1-tribromo-3-chloropropan-2-ol involves its interaction with nucleophiles and electrophiles. The presence of multiple halogen atoms makes it a highly reactive compound. It can undergo nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing its biological activity .
Comparison with Similar Compounds
1,1,3-Tribromo-3-chloropropan-2-ol: Similar structure but different positioning of halogen atoms.
1,1,1-Tribromo-2-chloropropan-2-ol: Similar structure with a different arrangement of halogen atoms.
1,1,1-Tribromo-3-chloropropane: Lacks the hydroxyl group, making it less reactive in certain reactions.
Uniqueness: 1,1,1-Tribromo-3-chloropropan-2-ol is unique due to the presence of both bromine and chlorine atoms along with a hydroxyl group.
Properties
CAS No. |
62872-18-8 |
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Molecular Formula |
C3H4Br3ClO |
Molecular Weight |
331.23 g/mol |
IUPAC Name |
1,1,1-tribromo-3-chloropropan-2-ol |
InChI |
InChI=1S/C3H4Br3ClO/c4-3(5,6)2(8)1-7/h2,8H,1H2 |
InChI Key |
PDAVZQLYHNEBLU-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(Br)(Br)Br)O)Cl |
Origin of Product |
United States |
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